N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide
Description
N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring, an azepane moiety, and an oxolane ring
Properties
IUPAC Name |
N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c1-16(15-21-10-4-2-3-5-11-21)20-19(23)22-12-8-17(9-13-22)18-7-6-14-24-18/h16-18H,2-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNKWTNYRSCVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)NC(=O)N2CCC(CC2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, such as 4-piperidone, the ring is functionalized to introduce the carboxamide group.
Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with an appropriate electrophile.
Attachment of the Oxolane Ring: The oxolane ring is often introduced through a ring-closing reaction, such as a cyclization involving a diol precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and oxolane rings, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
Biologically, this compound may interact with specific enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential activity as a ligand for certain biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological molecules might make it useful in treating certain diseases or conditions.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism by which N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide exerts its effects likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide: This compound itself.
N-[1-(azepan-1-yl)propan-2-yl]-4-(tetrahydrofuran-2-yl)piperidine-1-carboxamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
N-[1-(azepan-1-yl)propan-2-yl]-4-(pyrrolidin-2-yl)piperidine-1-carboxamide: Similar structure but with a pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
